N'-(5-carbamoyl-2-methylphenyl)-N-[2-(3-methylphenyl)propyl]oxamide
Description
N’-(5-carbamoyl-2-methylphenyl)-N-[2-(3-methylphenyl)propyl]oxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamoyl group, a methylphenyl group, and an oxamide linkage.
Properties
IUPAC Name |
N'-(5-carbamoyl-2-methylphenyl)-N-[2-(3-methylphenyl)propyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-12-5-4-6-15(9-12)14(3)11-22-19(25)20(26)23-17-10-16(18(21)24)8-7-13(17)2/h4-10,14H,11H2,1-3H3,(H2,21,24)(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNNGDMZFMDHDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)CNC(=O)C(=O)NC2=C(C=CC(=C2)C(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-carbamoyl-2-methylphenyl)-N-[2-(3-methylphenyl)propyl]oxamide typically involves the following steps:
Formation of the Carbamoyl Intermediate: The starting material, 5-amino-2-methylbenzoic acid, is reacted with phosgene to form the corresponding carbamoyl chloride.
Coupling Reaction: The carbamoyl chloride is then reacted with 2-(3-methylphenyl)propylamine in the presence of a base such as triethylamine to form the desired oxamide compound.
Industrial Production Methods
In an industrial setting, the production of N’-(5-carbamoyl-2-methylphenyl)-N-[2-(3-methylphenyl)propyl]oxamide may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(5-carbamoyl-2-methylphenyl)-N-[2-(3-methylphenyl)propyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N’-(5-carbamoyl-2-methylphenyl)-N-[2-(3-methylphenyl)propyl]oxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(5-carbamoyl-2-methylphenyl)-N-[2-(3-methylphenyl)propyl]oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N’-(5-carbamoyl-2-methylphenyl)-N-[2-(4-methylphenyl)propyl]oxamide: Similar structure with a different position of the methyl group.
N’-(5-carbamoyl-2-methylphenyl)-N-[2-(2-methylphenyl)propyl]oxamide: Similar structure with a different position of the methyl group.
N’-(5-carbamoyl-2-methylphenyl)-N-[2-(3-ethylphenyl)propyl]oxamide: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
N’-(5-carbamoyl-2-methylphenyl)-N-[2-(3-methylphenyl)propyl]oxamide is unique due to its specific arrangement of functional groups, which can influence its chemical reactivity and biological activity. The presence of both carbamoyl and oxamide groups provides opportunities for diverse chemical modifications and interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
